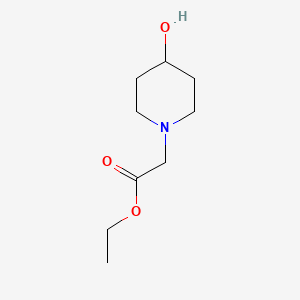

Ethyl 2-(4-hydroxypiperidin-1-yl)acetate

Descripción general

Descripción

Ethyl 2-(4-hydroxypiperidin-1-yl)acetate is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives, such as this compound, has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación

Neuroprotective Effects

Ethyl 2-(4-hydroxypiperidin-1-yl)acetate derivatives have been studied for their potential in improving cognitive functions. Research indicates that these compounds may have a positive impact on learning and memory reconstruction dysfunction in mice models. For instance, certain derivatives were found to reduce error frequency and prolong latency in darkness avoidance tests, as well as shorten arrival time in water maze tests, suggesting potential neuroprotective and cognitive-enhancing effects (Zhang Hong-ying, 2012).

Industrial and Commercial Applications

In the industrial sphere, ethyl acetate derivatives, including this compound, are known for their extensive use as solvents. Their applications are broad, ranging from use in silk screening processes to being components in fragrances, flavors, and decaffeination processes. The solvent properties of these compounds contribute significantly to their industrial and commercial relevance. For example, 2-Ethoxy ethyl acetate has been highlighted for its broad applications and its potential hematological toxicity in high-exposure work environments (C. Loh et al., 2003).

Biodegradation and Environmental Impact

This compound and its derivatives are also subjects of environmental research, particularly in the context of biodegradation and the fate of these compounds in soil and groundwater. Studies have identified microorganisms capable of degrading ethyl tert-butyl ether (ETBE), a related compound, indicating the ecological relevance and the environmental pathways through which these substances interact with ecosystems (S. Thornton et al., 2020).

Health Implications in Occupational Settings

Research has also delved into the health implications of exposure to ethyl acetate derivatives in occupational settings. For instance, studies have explored the renal effects of exposure to ethylene glycol ethers, demonstrating the potential health risks associated with industrial use of these compounds and highlighting the need for monitoring and protective measures in the workplace (J. Laitinen et al., 1996).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Ethyl 2-(4-hydroxypiperidin-1-yl)acetate primarily targets the Peptidyl-prolyl cis-trans isomerase A in humans . This enzyme plays a crucial role in protein folding, which is an essential process for the proper functioning of proteins within the body.

Mode of Action

The interaction of this compound with its target results in the acceleration of the folding of proteins . Specifically, it catalyzes the cis-trans isomerization of proline imidic peptide bonds in oligopeptides . This interaction and the resulting changes facilitate the correct folding of proteins, thereby ensuring their optimal function.

Propiedades

IUPAC Name |

ethyl 2-(4-hydroxypiperidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-2-13-9(12)7-10-5-3-8(11)4-6-10/h8,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPXIIWXAUGKLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156380-44-8 | |

| Record name | ethyl 2-(4-hydroxypiperidin-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

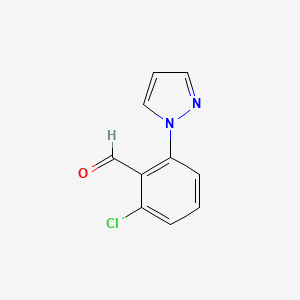

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B1437609.png)

amine](/img/structure/B1437616.png)